2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Description
2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both dichloroaniline and dioxoindene moieties suggests that it may exhibit unique chemical and physical properties.
Properties
IUPAC Name |
2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N2O2/c18-12-6-5-9(7-13(12)19)21-14(8-20)15-16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLAMVQBQJKVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)Cl)Cl)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC(=C(C=C3)Cl)Cl)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves the following steps:
Formation of the Indene Derivative: The starting material, 1,3-dioxoindene, is prepared through the oxidation of indene using a suitable oxidizing agent such as potassium permanganate or chromium trioxide.
Nucleophilic Substitution: The 3,4-dichloroaniline is then reacted with the indene derivative in the presence of a base such as sodium hydride or potassium carbonate. This step involves a nucleophilic substitution reaction where the aniline group is introduced to the indene moiety.
Formation of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or indene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichloroaniline and dioxoindene moieties suggests potential interactions with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetate
- 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetamide
- 2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetone
Uniqueness
2-(3,4-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is unique due to the presence of both dichloroaniline and dioxoindene moieties, which confer distinct chemical and physical properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
